emamectin B1a chemical structure and stereoisomerism
emamectin B1a chemical structure and stereoisomerism
An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Emamectin (B195283) B1a
Introduction
Emamectin, a highly potent insecticide, is a semi-synthetic derivative of abamectin, which is a natural fermentation product of the soil actinomycete Streptomyces avermitilis.[1][2][3] It is widely used in agriculture to control lepidopteran pests on various crops.[1][4] Commercial emamectin is typically formulated as the benzoate (B1203000) salt and exists as a mixture of two homologous compounds: emamectin B1a (≥90%) and emamectin B1b (≤10%).[1][2] This guide focuses on the major component, emamectin B1a, detailing its complex chemical structure and significant stereoisomerism, which are crucial for its biological activity.
Chemical Structure
Emamectin B1a belongs to the avermectin (B7782182) family of 16-membered macrocyclic lactones.[1] Its structure is derived from avermectin B1a through a key chemical modification: the substitution of the 4"-hydroxyl group with a 4"-epi-methylamino group.[1][5] This seemingly minor alteration significantly enhances its insecticidal potency.[5][6] The core structure is a pentacyclic polyketide linked to a disaccharide of the methylated deoxysugar, oleandrose.[1] The key difference between the B1a and B1b homologues lies at the C-25 side-chain, where B1a possesses a sec-butyl group, while B1b has an isopropyl group.[1]
Physicochemical Properties
The fundamental properties of emamectin B1a and its commonly used benzoate salt are summarized below.
| Property | Emamectin B1a | Emamectin B1a Benzoate | Reference(s) |
| Molecular Formula | C49H75NO13 | C56H81NO15 | [6][7][8][9] |
| Molar Mass | 886.13 g/mol | 1008.2 g/mol | [1][6][10] |
| CAS Number | 121124-29-6 | 138511-97-4 / 155569-91-8 | [6][7][8][9] |
| Appearance | - | White or faintly yellow powder | [1] |
| Melting Point | - | 141 to 146 °C | [1] |
Stereoisomerism
Emamectin B1a presents a case of complex stereoisomerism due to its large, rigid polycyclic structure containing numerous chiral centers and specific geometric configurations of its double bonds.[7] This precise three-dimensional arrangement is essential for its high-affinity binding to target receptors and, consequently, its biological activity.[7]
Chiral Centers and Stereochemical Configuration
The molecule contains 20 defined stereocenters, each capable of existing in either an R or S configuration.[7][10] The biologically active form is a single, specific stereoisomer that is carefully controlled during its semi-synthesis.[7] The absolute stereochemistry is defined in its IUPAC name.
Geometric Isomerism
In addition to chiral centers, emamectin B1a contains several conjugated double bonds that introduce geometric (E/Z) isomerism.[7] The specific configuration of these bonds is crucial for maintaining the overall shape of the macrocycle. A notable related compound is the 8,9-Z isomer of emamectin B1a, which is a known metabolite and environmental transformation product.[2][11]
Summary of Stereochemical Features
| Feature | Description | Reference(s) |
| Defined Atom Stereocenters | 20 | [10] |
| Defined Bond Stereocenters | 3 | [8][9] |
| IUPAC Name (Stereochemistry) | (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | [8][12] |
Experimental Protocols
Synthesis of Emamectin B1a Benzoate
The commercial production of emamectin B1a is a multi-step process starting from avermectin B1, which is produced via fermentation.[7] The subsequent chemical synthesis transforms avermectin B1a into emamectin B1a, which is then typically converted to its benzoate salt.
Starting Material: Avermectin B1a, produced through fermentation of Streptomyces avermitilis.[1][7]
General Methodology: The synthesis involves the conversion of the 4'-hydroxyl group to a 4'-epimethylamino group through oxidation and reductive amination, followed by purification and salification.[4][5][7][13]
Key Steps:
-
Protection (Optional): The 5-position hydroxyl group may be protected to prevent side reactions.[13]
-
Oxidation: The 4'-position hydroxyl group of the avermectin B1a starting material is oxidized to a ketone.[4][13]
-
Reductive Amination (Ammoniation & Reduction): The intermediate ketone is reacted with methylamine, and the resulting imine is reduced to form the 4'-epimethylamino group.[4][13] This step is critical for establishing the desired stereochemistry at this position.
-
Deprotection (if applicable): The protecting group at the 5-position is removed.[13]
-
Purification: The crude emamectin B1a is purified, typically using techniques like High-Performance Liquid Chromatography (HPLC), to remove impurities and by-products.[7]
-
Salification: The purified emamectin B1a free base is reacted with benzoic acid to form the stable emamectin B1a benzoate salt.[4]
Caption: Key steps in the semi-synthesis of emamectin B1a benzoate.
Analytical Method for Residue Analysis
Determining residues of emamectin B1a and its metabolites in complex matrices like animal tissue requires a robust analytical protocol. The following is a summary of a validated method using liquid chromatography with fluorescence detection.
Objective: To quantify emamectin B1a (EM B1a) and its desmethylamino metabolite (DMAEM B1a) in lobster tissue.[14]
Protocol:
-
Extraction: Homogenize tissue sample with 1% ammonium (B1175870) acetate-methanol and sand via shaking and sonication.[14]
-
Liquid-Liquid Partitioning: Concentrate the extract and partition it with ethyl acetate (B1210297).[14]
-
Solid-Phase Extraction (SPE) Cleanup: Pass the ethyl acetate fraction through a propylsulfonic cation exchange cartridge for cleanup.[14]
-
Elution: Elute the analytes from the SPE cartridge using 5% ammonium hydroxide-methyl acetate.[14]
-
Derivatization: Concentrate the eluate and perform derivatization with trifluoroacetic anhydride-N-methylimidazole to create a fluorescent product.[14]
-
Analysis: Analyze the derivatized sample using liquid chromatography with a fluorescence detector (LC-FLD).[14] More recent methods also utilize UPLC with tandem mass spectrometry (UPLC-MS/MS) for higher sensitivity and specificity.[15]
Mechanism of Action
Emamectin B1a exerts its insecticidal effect by targeting the nervous system of invertebrates.[2] It is an allosteric modulator of glutamate-gated chloride channels (GluCls).[7] It also binds to gamma-aminobutyric acid (GABA) receptors.[1] This binding action stimulates the release of GABA and increases its affinity for the receptor, leading to an increased influx of chloride ions into nerve cells.[1] The resulting hyperpolarization of the nerve cell membrane disrupts nerve signal transmission, causing irreversible paralysis and subsequent death of the insect.[2][7]
Caption: Signaling pathway for emamectin B1a's insecticidal action.
References
- 1. Emamectin - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fao.org [fao.org]
- 4. CN112920233A - Synthetic method of emamectin benzoate with improved processability - Google Patents [patents.google.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. scbt.com [scbt.com]
- 7. Emamectin B1a [sitem.herts.ac.uk]
- 8. Emamectin B1A | C49H75NO13 | CID 11136686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Emamectin B1A benzoate | C56H81NO15 | CID 11643729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. Emmamectin isomer | C49H75NO13 | CID 11549937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN103408622A - Synthesis method of emamectin benzoate - Google Patents [patents.google.com]
- 14. Liquid chromatography/fluorescence method for emamectin B1a and desmethylamino-emamectin B1a residues in lobster tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
